molecular formula C17H19Cl2N5O3 B11606698 1-(3,4-dichlorobenzyl)-8-[(2-methoxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

1-(3,4-dichlorobenzyl)-8-[(2-methoxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11606698
M. Wt: 412.3 g/mol
InChI Key: RPQUNPPZJKODCL-UHFFFAOYSA-N
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Description

1-(3,4-dichlorobenzyl)-8-[(2-methoxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound with a complex structure It is characterized by the presence of a dichlorobenzyl group, a methoxyethylamino group, and a purine-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dichlorobenzyl)-8-[(2-methoxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common approach is to start with the preparation of the dichlorobenzyl intermediate. This can be achieved by reacting 3,4-dichlorobenzyl chloride with an appropriate amine under controlled conditions . The resulting intermediate is then subjected to further reactions to introduce the methoxyethylamino group and the purine-dione core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dichlorobenzyl)-8-[(2-methoxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to modify specific functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Scientific Research Applications

1-(3,4-dichlorobenzyl)-8-[(2-methoxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorobenzyl)-8-[(2-methoxyethyl)amino]-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19Cl2N5O3

Molecular Weight

412.3 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]-8-(2-methoxyethylamino)-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C17H19Cl2N5O3/c1-22-13-14(21-16(22)20-6-7-27-3)23(2)17(26)24(15(13)25)9-10-4-5-11(18)12(19)8-10/h4-5,8H,6-7,9H2,1-3H3,(H,20,21)

InChI Key

RPQUNPPZJKODCL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(N=C1NCCOC)N(C(=O)N(C2=O)CC3=CC(=C(C=C3)Cl)Cl)C

Origin of Product

United States

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